molecular formula C12H11F5O B7994710 2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone

2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7994710
M. Wt: 266.21 g/mol
InChI Key: IRKOVTQGHAVKRW-UHFFFAOYSA-N
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Description

2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a pentafluoropropyl group attached to a propiophenone backbone, which imparts distinct reactivity and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of the pentafluoropropyl group onto a propiophenone derivative. One common method is the Friedel-Crafts acylation reaction, where a pentafluoropropyl halide reacts with an iso-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the pentafluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its use in drug development, particularly in the design of fluorinated drugs with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings with unique properties such as chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is largely dependent on its chemical structure. The presence of the pentafluoropropyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropyl acrylate: A related compound used in the synthesis of fluorinated polymers.

    2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with applications in organic synthesis and materials science.

Uniqueness

2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is unique due to the combination of the iso-propyl and pentafluoropropyl groups attached to the propiophenone backbone. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(2-propan-2-ylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O/c1-7(2)8-5-3-4-6-9(8)10(18)11(13,14)12(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKOVTQGHAVKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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